molecular formula C13H9ClF3NO2 B10975148 N-[2-chloro-5-(trifluoromethyl)phenyl]-5-methylfuran-2-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-methylfuran-2-carboxamide

Cat. No.: B10975148
M. Wt: 303.66 g/mol
InChI Key: BBIHJQQEPXUQSU-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-methylfuran-2-carboxamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a furan ring and a carboxamide group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-5-methylfuran-2-carboxamide typically involves multistep organic reactions. One common synthetic route includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Nitration and Reduction: The acylated benzene ring undergoes nitration to introduce a nitro group, which is subsequently reduced to an amine group.

    Formation of the Furan Ring: The amine group is then reacted with a suitable reagent to form the furan ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate reaction conditions.

    Carboxamide Formation: Finally, the carboxamide group is introduced through a reaction with an appropriate carboxylic acid derivative.

Chemical Reactions Analysis

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-methylfuran-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-methylfuran-2-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-methylfuran-2-carboxamide can be compared with other similar compounds, such as:

The unique combination of functional groups in this compound imparts distinct properties that make it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C13H9ClF3NO2

Molecular Weight

303.66 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-methylfuran-2-carboxamide

InChI

InChI=1S/C13H9ClF3NO2/c1-7-2-5-11(20-7)12(19)18-10-6-8(13(15,16)17)3-4-9(10)14/h2-6H,1H3,(H,18,19)

InChI Key

BBIHJQQEPXUQSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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